molecular formula C9H19NO3 B1446899 (R)-tert-Butyl (3-hydroxybutyl)carbamate CAS No. 1311369-01-3

(R)-tert-Butyl (3-hydroxybutyl)carbamate

Cat. No.: B1446899
CAS No.: 1311369-01-3
M. Wt: 189.25 g/mol
InChI Key: IDXKPWMYURAXTA-SSDOTTSWSA-N
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Description

®-tert-Butyl (3-hydroxybutyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound is characterized by the presence of a tert-butyl group, a hydroxybutyl chain, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (3-hydroxybutyl)carbamate typically involves the reaction of ®-3-hydroxybutylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

(R)-3-Hydroxybutylamine+tert-Butyl chloroformate(R)-tert-Butyl (3-hydroxybutyl)carbamate+HCl\text{(R)-3-Hydroxybutylamine} + \text{tert-Butyl chloroformate} \rightarrow \text{(R)-tert-Butyl (3-hydroxybutyl)carbamate} + \text{HCl} (R)-3-Hydroxybutylamine+tert-Butyl chloroformate→(R)-tert-Butyl (3-hydroxybutyl)carbamate+HCl

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl (3-hydroxybutyl)carbamate can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (3-hydroxybutyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl group can be substituted with other groups under acidic conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed

    Oxidation: ®-tert-Butyl (3-oxobutyl)carbamate.

    Reduction: ®-3-Hydroxybutylamine.

    Substitution: Various substituted carbamates depending on the substituent used.

Scientific Research Applications

®-tert-Butyl (3-hydroxybutyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-tert-Butyl (3-hydroxybutyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes by carbamoylation of the active site, leading to the formation of a stable carbamate-enzyme complex . This inhibition can affect various metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl (3-hydroxybutyl)carbamate is unique due to its specific structure, which combines the stability of the tert-butyl group with the reactivity of the hydroxybutyl chain. This combination makes it a versatile compound in organic synthesis and various scientific applications.

Properties

IUPAC Name

tert-butyl N-[(3R)-3-hydroxybutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-7(11)5-6-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXKPWMYURAXTA-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCNC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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